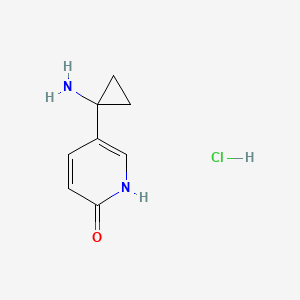

5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride

描述

5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride is a heterocyclic compound featuring a pyridin-2-one core substituted with a 1-aminocyclopropyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its structure combines the electron-deficient pyridinone ring with the strained cyclopropane moiety, which may influence reactivity, bioavailability, and target binding .

属性

IUPAC Name |

5-(1-aminocyclopropyl)-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-8(3-4-8)6-1-2-7(11)10-5-6;/h1-2,5H,3-4,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZOKZHMCWSJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CNC(=O)C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aminocyclopropane derivative with a pyridinone precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

化学反应分析

Types of Reactions

5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups .

科学研究应用

While the specific compound "5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride" is not directly discussed in the provided search results, information on related compounds and chemical processes can offer insights into its potential applications and synthesis.

Synthesis of 2-Aminopyridine Derivatives

A method for preparing highly pure 2-aminopyridine derivatives involves substituting fluorine for a hydrazine moiety and reducing with hydrogen . These 2-aminopyridine derivatives with fluorine substituents can interact with hydrogen or hydroxy groups as bioisosteres and are useful as bioactive-material intermediates for preparing CCR5 (cellular chemokine receptor 5) modulators or anti-infective agents . The process involves reacting 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to obtain 2-hydrazino-3-substituted-5,6-difluoropyridine, followed by reduction with hydrogen using a Raney nickel catalyst .

Related Compounds and Applications

- 2-Aminopyridine Derivatives: These are prepared by aminating pyridine with plural fluorine substituents . M. Ma et al. disclosed a method for preparing 2-amino-3,5,6-trifluoropyridine by heating 2,3,5,6-tetrafluoropyridine in aqueous ammonia under high pressure .

- 5-(1-Aminocyclopropyl)pyridin-2-amine: Chemsrc provides data on 5-(1-Aminocyclopropyl)pyridin-2-amine, including its molecular formula (C8H11N3) and molecular weight (149.19) .

- 5-(1-aminocyclopropyl)pyridin-2-ol hydrochloride: Sigma-Aldrich sells 5-(1-aminocyclopropyl)pyridin-2-ol hydrochloride, and its IUPAC name is 5-(1-aminocyclopropyl)pyridin-2-ol hydrochloride . The InChI code is 1S/C8H10N2O.ClH/c9-8(3-4-8)6-1-2-7(11)10-5-6;/h1-2,5H,3-4,9H2,(H,10,11);1H and the InChI key is LHZOKZHMCWSJKE-UHFFFAOYSA-N . Hazard statements include H302, H315, H319, and H335, with precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

The mechanism of action of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

相似化合物的比较

Comparison with Structural Analogs

Cyclopropylamine Derivatives

2-(1-Aminocyclopropyl)ethanol Hydrochloride (CAS 753023-56-2)

- Structure: Contains a 1-aminocyclopropyl group linked to ethanol.

- Key Differences: Lacks the pyridinone ring, reducing aromatic interactions. The ethanol group may improve solubility but reduce metabolic stability compared to the pyridinone core in the target compound .

- Applications : Primarily used as a synthetic intermediate in organic chemistry.

(1-Aminocyclopropyl)methanol Hydrochloride (CAS 39590-81-3)

- Structure: Features a 1-aminocyclopropyl group attached to methanol.

- Key Differences: Similar cyclopropylamine moiety but lacks the heteroaromatic system. The absence of the pyridinone ring limits π-π stacking interactions, critical for receptor binding in pharmaceuticals .

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one Hydrochloride (CAS 2418680-82-5)

- Structure: A complex molecule integrating the 1-aminocyclopropyl group into a piperidine-ketone scaffold.

- Key Differences: The extended structure and ketone functionality contrast with the simpler pyridinone core. Such complexity may enhance selectivity but complicate synthesis .

Pyridin-2-one Derivatives

5-(4-Chlorophenyl)-1H-pyridin-2-one (CAS 76053-43-5)

- Structure : Pyridin-2-one substituted with a 4-chlorophenyl group.

- This substitution impacts solubility and target affinity .

- Applications : Studied for its role in metal chelation and enzyme inhibition.

3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one

- Structure: Pyridin-2-one with biphenyl and anilino substituents.

- Key Differences: Bulky aromatic groups enhance hydrophobic interactions but may reduce metabolic stability. The target compound’s aminocyclopropyl group offers a compact, polar substituent that balances solubility and steric effects .

Heterocyclic Amines with Pharmaceutical Relevance

Pexidartinib Hydrochloride (Turalio®)

- Structure : A pyrrolo-pyridine derivative with trifluoromethyl and chloro substituents.

- Key Differences : While both compounds are hydrochloride salts, pexidartinib’s fused pyrrolo-pyridine system and trifluoromethyl group confer distinct pharmacokinetic properties, including enhanced blood-brain barrier penetration .

- Applications: FDA-approved for tenosynovial giant cell tumor treatment.

5-(Aminomethyl)pyrrolidin-2-one Hydrochloride (CAS 115307-13-6)

- Structure: A pyrrolidinone with an aminomethyl side chain.

- Key Differences: The saturated pyrrolidinone ring lacks aromaticity, reducing π-π interactions. The aminomethyl group offers different hydrogen-bonding geometry compared to the cyclopropylamine in the target compound .

Table 1: Comparative Data

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Applications |

|---|---|---|---|---|

| 5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride | C₈H₁₁ClN₂O | 186.64 | Pyridinone core, cyclopropylamine | Drug discovery, agrochemical research |

| 2-(1-Aminocyclopropyl)ethanol Hydrochloride | C₅H₁₁ClNO | 139.61 | Ethanol substituent | Synthetic intermediate |

| 5-(4-Chlorophenyl)-1H-pyridin-2-one | C₁₁H₈ClNO | 205.64 | Chlorophenyl group | Enzyme inhibition studies |

| Pexidartinib Hydrochloride | C₂₀H₁₉ClF₃N₅O | 457.85 | Fused pyrrolo-pyridine, trifluoromethyl | Oncology therapeutics |

生物活性

5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and plant biology. This article provides an overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridinone structure with an aminocyclopropyl group, which is significant for its biological interactions. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in various biological assays.

Target Interactions

Similar compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC), interact with various enzymes and receptors. ACC is known to influence ethylene production in plants, which is crucial for stress responses and growth modulation.

Biochemical Pathways

The compound may modulate gene expression related to stress tolerance in plants by affecting the ethylene production pathway. This suggests that this compound could play a role in enhancing plant resilience under adverse conditions.

Antimicrobial Properties

Research indicates that derivatives of the compound exhibit significant antimicrobial activity. For instance, related compounds have shown potent activity against Gram-positive bacteria, outperforming established antibiotics like ciprofloxacin . This suggests potential therapeutic applications in treating bacterial infections.

Anticancer Activity

The compound's structure allows for potential interactions with cancer-related pathways. Similar compounds have been evaluated for their anticancer properties, particularly against lymphoid leukemia models, indicating a promising avenue for further exploration .

Plant Biology Applications

In plant studies, the role of ACC as a signaling molecule has been highlighted. It is involved in regulating responses to environmental stimuli through ethylene signaling pathways . The implications for agricultural biotechnology are significant, as enhancing the activity of such compounds could lead to improved crop yields under stress conditions.

Pharmacological Investigations

Pharmacokinetic studies on related compounds suggest that structural modifications can lead to enhanced bioavailability and therapeutic efficacy. For example, modifications that increase hydrophilicity correlate with improved antileukemic activity .

Data Summary

常见问题

Basic: What synthetic routes are recommended for 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride?

Answer:

The compound can be synthesized via one-pot reactions under acidic conditions, leveraging methods analogous to dihydropyrimidine derivatives. For example, cyclopropane ring formation may involve condensation of aminocyclopropane precursors with pyridinone intermediates in the presence of HCl to form the hydrochloride salt . Purification typically involves recrystallization using solvents like ethanol or aqueous HCl. Researchers should validate product purity via HPLC or NMR .

Basic: How can the solubility of this compound be experimentally determined in different solvents?

Answer:

Use the shake-flask method: dissolve the compound in a saturated solvent (e.g., water, DMSO, ethanol) at controlled temperatures (e.g., 25°C). After equilibration, filter the solution and quantify the dissolved compound via UV-Vis spectroscopy or gravimetric analysis. Note that existing safety data sheets (SDS) lack solubility data, necessitating empirical testing .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Answer:

Cross-validate using orthogonal techniques:

- Solubility: Compare shake-flask results with computational predictions (e.g., COSMO-RS models).

- Stability: Conduct accelerated degradation studies under varied pH, temperature, and light exposure, monitored via HPLC .

- Crystallinity: Use powder X-ray diffraction (PXRD) to identify polymorphic forms that may affect properties .

Advanced: What strategies optimize synthesis yield in multi-step reactions?

Answer:

- Reaction Parameters: Optimize temperature (e.g., 50°C for HCl salt formation ), stoichiometry, and catalyst loading.

- Workup: Employ column chromatography or fractional crystallization to isolate intermediates.

- Scale-Up: Use continuous flow reactors for improved heat/mass transfer, as suggested for analogous heterocycles .

Basic: What spectroscopic methods are used for structural characterization?

Answer:

- NMR: ¹H/¹³C NMR to confirm cyclopropane and pyridinone moieties (e.g., δ ~1.5 ppm for cyclopropane protons ).

- IR: Identify amine N-H stretches (~3300 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] for C₈H₁₀ClN₂O⁺ ).

Advanced: How to assess compound stability under varying storage conditions?

Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months, analyzing degradation products via HPLC-MS .

- Light Sensitivity: Expose to UV/visible light and monitor photodegradation using spectrophotometry.

- Hygroscopicity: Dynamic vapor sorption (DVS) to evaluate moisture uptake .

Basic: What safety protocols are critical during handling?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride aerosols .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational methods predict reactivity or biological activity?

Answer:

- DFT Calculations: Model cyclopropane ring strain and electron density distribution to predict nucleophilic/electrophilic sites .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro assays .

- ADMET Prediction: Tools like SwissADME estimate absorption, toxicity, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。